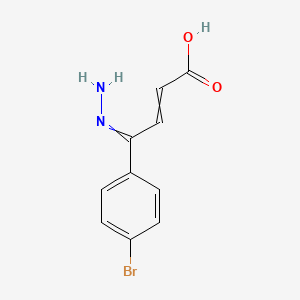
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is an organic compound that features a bromophenyl group attached to a hydrazinylidene butenoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromophenylacetic acid.
Conversion to Ester: The 4-bromophenylacetic acid is converted to methyl 2-(4-bromophenyl)acetate by heating at reflux in methanol under acidic conditions.
Formation of Hydrazide: The ester is then reacted with hydrazine hydrate to form 2-(4-bromophenyl)acetohydrazide.
Condensation: The hydrazide is condensed with a suitable aldehyde to produce the desired hydrazinylidenebutenoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced derivatives.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid involves its interaction with molecular targets and pathways. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the hydrazinylidene moiety can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the hydrazinylidene and butenoic acid moieties.
4-Bromocinnamic acid: Contains a bromophenyl group and a cinnamic acid structure.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features a bromophenyl group and an isoxazole ring.
Uniqueness
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is unique due to its combination of a bromophenyl group with a hydrazinylidene butenoic acid structure. This unique combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
113367-41-2 |
|---|---|
Formule moléculaire |
C10H9BrN2O2 |
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-4-hydrazinylidenebut-2-enoic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)9(13-12)5-6-10(14)15/h1-6H,12H2,(H,14,15) |
Clé InChI |
PAZKJSAIANWWMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NN)C=CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



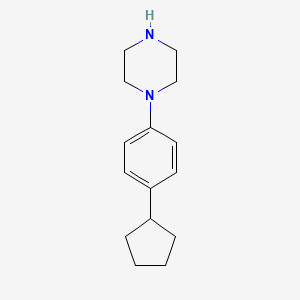

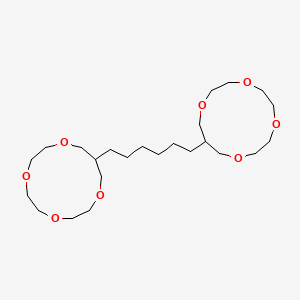
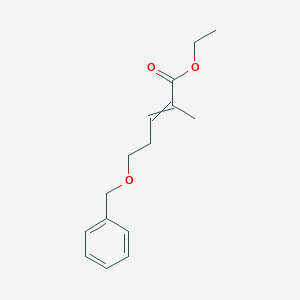
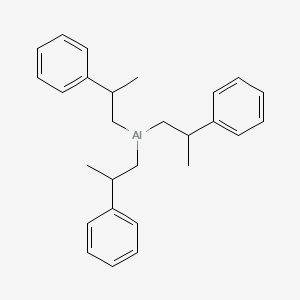
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
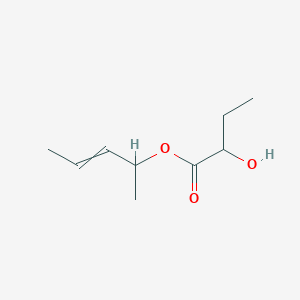

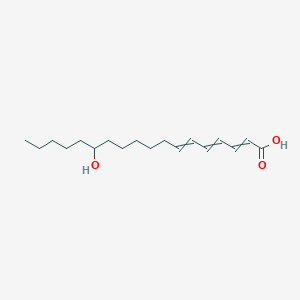


![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
